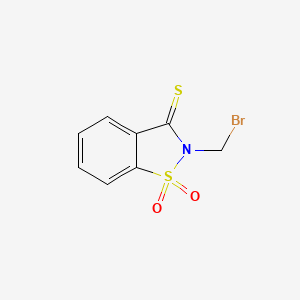
2-(Bromomethyl)-3-sulfanylidene-2,3-dihydro-1H-1lambda~6~,2-benzothiazole-1,1-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(Bromomethyl)-3-sulfanylidene-2,3-dihydro-1H-1lambda~6~,2-benzothiazole-1,1-dione is a heterocyclic compound that contains both sulfur and nitrogen atoms within its structure
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Bromomethyl)-3-sulfanylidene-2,3-dihydro-1H-1lambda~6~,2-benzothiazole-1,1-dione typically involves the bromination of a precursor compound. One common method involves the use of N-bromosuccinimide (NBS) as the brominating agent in the presence of a radical initiator such as azobisisobutyronitrile (AIBN). The reaction is usually carried out in an organic solvent like dichloromethane under reflux conditions .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. For example, the bromination reaction can be conducted in a pipeline reactor where the reactants are mixed and reacted under controlled temperature and illumination conditions .
化学反応の分析
Types of Reactions
2-(Bromomethyl)-3-sulfanylidene-2,3-dihydro-1H-1lambda~6~,2-benzothiazole-1,1-dione can undergo various types of chemical reactions, including:
Substitution Reactions: The bromomethyl group can be substituted by nucleophiles such as amines or thiols.
Oxidation Reactions: The sulfanylidene group can be oxidized to form sulfoxides or sulfones.
Reduction Reactions: The compound can be reduced to form the corresponding thiol derivative.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium azide or thiourea in polar solvents such as dimethylformamide (DMF) at elevated temperatures.
Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) in organic solvents.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) in ether solvents.
Major Products
Substitution: Formation of azido or thiol derivatives.
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of thiol derivatives.
科学的研究の応用
2-(Bromomethyl)-3-sulfanylidene-2,3-dihydro-1H-1lambda~6~,2-benzothiazole-1,1-dione has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of potential therapeutic agents, particularly those targeting cancer and infectious diseases.
Materials Science: The compound’s unique electronic properties make it useful in the development of organic semiconductors and conductive polymers.
Biological Studies: It is employed in the study of enzyme inhibition and protein interactions due to its ability to form covalent bonds with biological molecules.
作用機序
The mechanism of action of 2-(Bromomethyl)-3-sulfanylidene-2,3-dihydro-1H-1lambda~6~,2-benzothiazole-1,1-dione involves the formation of covalent bonds with target molecules. The bromomethyl group is highly reactive and can alkylate nucleophilic sites on proteins and enzymes, leading to inhibition of their activity. This compound can also interact with DNA, causing strand breaks and interfering with replication processes .
類似化合物との比較
Similar Compounds
- 2-(Chloromethyl)-3-sulfanylidene-2,3-dihydro-1H-1lambda~6~,2-benzothiazole-1,1-dione
- 2-(Iodomethyl)-3-sulfanylidene-2,3-dihydro-1H-1lambda~6~,2-benzothiazole-1,1-dione
- 2-(Methylthio)-3-sulfanylidene-2,3-dihydro-1H-1lambda~6~,2-benzothiazole-1,1-dione
Uniqueness
2-(Bromomethyl)-3-sulfanylidene-2,3-dihydro-1H-1lambda~6~,2-benzothiazole-1,1-dione is unique due to the presence of the bromomethyl group, which imparts higher reactivity compared to its chloro- and iodo- counterparts. This increased reactivity makes it a valuable intermediate in organic synthesis and a potent agent in biological studies .
特性
CAS番号 |
847033-39-0 |
|---|---|
分子式 |
C8H6BrNO2S2 |
分子量 |
292.2 g/mol |
IUPAC名 |
2-(bromomethyl)-1,1-dioxo-1,2-benzothiazole-3-thione |
InChI |
InChI=1S/C8H6BrNO2S2/c9-5-10-8(13)6-3-1-2-4-7(6)14(10,11)12/h1-4H,5H2 |
InChIキー |
YKQAPAUWHRELCE-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C2C(=C1)C(=S)N(S2(=O)=O)CBr |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



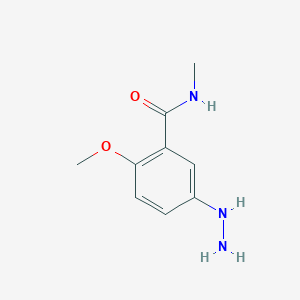
![2-Azabicyclo[2.2.1]hept-5-ene-3-thione](/img/structure/B12525029.png)
![N-[2-Methoxy-5-methyl-4-(methylsulfamoyl)phenyl]acetamide](/img/structure/B12525037.png)

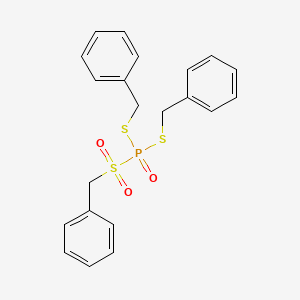

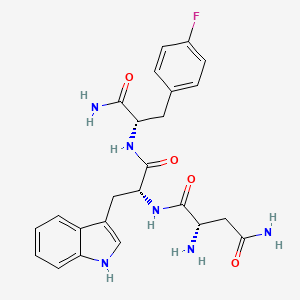
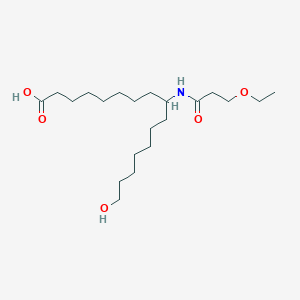
![1H-Isoindole-1,3(2H)-dione, 2-[(3S)-3,7-dimethyloctyl]-](/img/structure/B12525061.png)
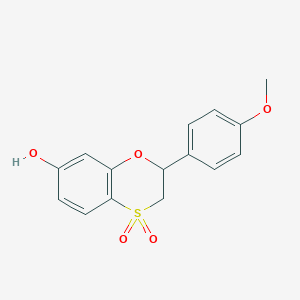

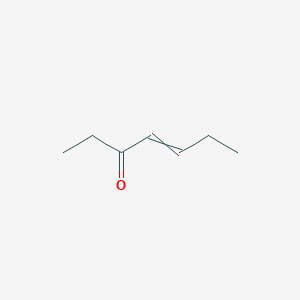
![Phenol, 4-bromo-2-[[(4-iodophenyl)imino]methyl]-6-methoxy-](/img/structure/B12525104.png)
